molecular formula C8H10ClNS B6144285 2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1235439-67-4

2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B6144285
CAS No.: 1235439-67-4
M. Wt: 187.69 g/mol
InChI Key: GIAGDCRNCPWTFX-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a versatile chemical intermediate based on a tetrahydrobenzothiazole scaffold, a structure of high significance in medicinal and materials chemistry. The tetrahydrobenzothiazole core is a saturated derivative of benzothiazole, a privileged structure known for its wide range of biological activities and applications in material science . The reactive 2-chloro substituent on this heterocyclic system makes it a valuable precursor for further synthetic elaboration. Researchers can utilize this site for nucleophilic substitution reactions or metal-catalyzed cross-couplings to create a diverse library of 2-substituted tetrahydrobenzothiazole derivatives for screening and development . This compound is particularly valuable in the synthesis of more complex molecules designed for biological evaluation. The benzothiazole moiety is frequently incorporated into ligands for transition metal complexes, which have shown potential as antimicrobial, antioxidant, and anticancer agents . Furthermore, the core structure is a key feature in the development of fluorescent materials and chemosensors . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with all relevant safety regulations. The specific CAS Registry Number for this compound is pending verification.

Properties

IUPAC Name

2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAGDCRNCPWTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234484
Record name 2-Chloro-4,5,6,7-tetrahydro-6-methylbenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-67-4
Record name 2-Chloro-4,5,6,7-tetrahydro-6-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5,6,7-tetrahydro-6-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tetrahydro Ring Formation via Catalytic Hydrogenation

The benzene ring of 2-chloro-6-methylbenzothiazole is reduced to a tetrahydro structure using hydrogen gas (H₂) and palladium-on-carbon (Pd/C) in ethanol. Key parameters include:

ParameterValueSource
Pressure3–5 atm H₂
Temperature80–100°C
Reaction Time6–12 hours
Yield70–75%

Side products such as over-reduced dihydro derivatives are minimized by controlling H₂ flow rates.

Alternative Reduction with Lithium Aluminum Hydride (LiAlH₄)

In anhydrous tetrahydrofuran (THF), LiAlH₄ selectively reduces the benzothiazole’s aromatic ring without altering the chloro or methyl groups:

2-Chloro-6-methylbenzothiazoleLiAlH₄, THF, 0–5°C2-Chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole\text{2-Chloro-6-methylbenzothiazole} \xrightarrow{\text{LiAlH₄, THF, 0–5°C}} \text{this compound}

Optimization Notes

  • Stoichiometry: 2.5 equivalents LiAlH₄ for complete reduction

  • Workup: Quenching with wet THF followed by aqueous HCl extraction

  • Purity: >95% after column chromatography (silica gel, hexane/ethyl acetate)

Direct Synthesis from Cyclohexenone Derivatives

Pictet-Spengler Cyclization

A one-pot method condenses 4-methylcyclohexenone with thiourea derivatives under acidic conditions to form the tetrahydrobenzothiazole skeleton:

  • Thiourea Formation: 4-Methylcyclohexenone reacts with thiourea in H₂SO₄ at 80°C to yield 2-amino-4-methylcyclohexenethioamide.

  • Cyclization: Treatment with HBr (48%) at 70°C induces ring closure.

  • Chlorination: SOCl₂ introduces the 2-chloro group post-cyclization.

Yield Progression

StepYield
Thiourea Formation80%
Cyclization65%
Chlorination85%

Comparison of Methodologies

The table below evaluates key synthetic routes:

MethodAdvantagesLimitationsYieldScalability
SOCl₂ ChlorinationHigh purity, industrial applicabilityRequires toxic solvents85–92%High
Catalytic HydrogenationMild conditions, selectiveHigh-pressure equipment needed70–75%Moderate
LiAlH₄ ReductionRapid, room-temperature compatibleSensitive to moisture70–80%Low
Pictet-SpenglerOne-pot synthesisMulti-step purification60–65%Moderate

Mechanistic Insights and Byproduct Analysis

Chlorination Side Reactions

Excess SOCl₂ may sulfonate the benzothiazole ring, forming sulfonic acid derivatives. This is mitigated by maintaining a 1:1 molar ratio of SOCl₂ to substrate.

Tetrahydro Ring Isomerization

During hydrogenation, the methyl group at position 6 may epimerize under basic conditions. Using neutral solvents (e.g., ethanol) suppresses racemization.

Industrial-Scale Production Considerations

For bulk synthesis, continuous-flow reactors are preferred for SOCl₂ chlorination due to:

  • Enhanced heat dissipation (critical for exothermic reactions)

  • Reduced exposure to toxic gases

  • Throughput of 50–100 kg/day per reactor

Emerging Methodologies

Electrochemical Reduction

Recent studies propose electrocatalytic hydrogenation using Pt electrodes in HCl/ethanol, achieving 78% yield at 25°C. This method avoids pressurized H₂ but requires specialized equipment.

Biocatalytic Approaches

Lipase-mediated cyclization in aqueous media shows promise for greener synthesis, though yields remain low (40–50%) .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions[][3].

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used[][3].

Scientific Research Applications

Pharmaceutical Applications

Benzothiazole derivatives are widely studied for their therapeutic potential. The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Benzothiazoles exhibit significant antimicrobial properties. Research indicates that derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
  • Anticonvulsant and Neuroprotective Effects : Some benzothiazole derivatives have shown promise in treating neurological disorders. For instance, compounds similar to 2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole have been evaluated for their potential in managing epilepsy and neurodegenerative diseases .
  • Anti-inflammatory Properties : Studies have demonstrated that certain benzothiazole derivatives can reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Agrochemical Applications

In agriculture, benzothiazoles are recognized for their pesticidal properties. The compound has been explored for:

  • Pesticide Development : Research indicates that benzothiazole derivatives can serve as effective pesticides. For example, novel β-naphthol derivatives containing benzothiazolylamino groups have shown promising pesticidal activities against various pests .

Data Table: Summary of Biological Activities

Application AreaActivity TypeReference(s)
PharmaceuticalAntimicrobial
PharmaceuticalAnticonvulsant
PharmaceuticalAnti-inflammatory
AgrochemicalPesticide

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of benzothiazole derivatives demonstrated that modifications at specific positions significantly enhanced their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of chlorine and methyl groups contributed positively to the activity profile .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of a benzothiazole derivative similar to this compound. The study revealed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 2 and 6

Compound Name Substituents (Position) CAS No. Molecular Formula Key Properties/Applications Reference
2-Chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole Cl (2), CH₃ (6) 1339479-75-2 C₉H₁₂ClNS Reactive chloro group for synthesis; pharmaceutical intermediate .
2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole (QJ-9603) Cl (2) 26846-98-0 C₇H₈ClNS Lacks methyl at position 6; lower lipophilicity compared to methylated analogs .
2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole CH₂Cl (2), CH₃ (6) 1339479-75-2 C₉H₁₂ClNS Chloromethyl group enhances electrophilicity; used in alkylation reactions .
2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole NH₂ (2), phthalimido (6) 104618-33-9 C₁₅H₁₃N₃O₂S Phthalimido group improves stability; impurity in Pramipexole synthesis .

Functional Group Modifications

  • Chloro vs. Amino Groups: Chloro-substituted derivatives (e.g., 2-chloro-6-methyl-) exhibit higher electrophilicity, making them reactive in nucleophilic substitutions. In contrast, amino-substituted analogs (e.g., 2-amino-6-phthalimido-) are more nucleophilic and often serve as intermediates in drug synthesis . Example: Pramipexole impurities, such as (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, highlight the role of amino groups in dopamine receptor binding .
  • Methyl vs. Ester Groups :

    • The methyl group at position 6 in the target compound increases lipophilicity, enhancing membrane permeability. Ethyl ester derivatives (e.g., ethyl (6R)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate) introduce polar ester functionalities, altering solubility and metabolic pathways .

Stereochemical and Diastereomeric Effects

  • Stereoisomers :

    • (6S)- and (6R)-isomers of tetrahydrobenzothiazole derivatives (e.g., Pramipexole impurities) demonstrate distinct biological activities. For instance, the (6S)-isomer of 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is therapeutically active in Parkinson’s disease, while the (6R)-isomer is inactive .
  • Diastereomeric Mixtures :

    • Impurity C of Amorolfine HCl, a diastereomer mixture, illustrates how stereochemistry impacts drug safety and efficacy. Such mixtures require rigorous chromatographic separation .

Pharmaceutical Relevance

  • Pramipexole Synthesis: The target compound’s analogs, such as 2-amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole, are critical impurities monitored during Pramipexole production. Their presence affects drug purity and regulatory compliance .
  • Antifungal Agents: Amorolfine HCl impurities (e.g., N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-yl] propanamide) underscore the scaffold’s role in antifungal drug development .

Biological Activity

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClN
  • Molecular Weight : 195.65 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Mechanism of Action :
    • Inhibition of tumor-associated carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
    • Induction of apoptosis in cancer cells via the activation of caspases and modulation of apoptotic pathways.

Case Study : A study demonstrated that a related benzothiazole derivative exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.57 µM against MCF-7 breast cancer cells, suggesting potent anticancer activity .

2. Antimicrobial Activity

Compounds in the benzothiazole family have shown significant antimicrobial properties against various pathogens:

  • Types of Activity :
    • Antibacterial: Effective against Gram-positive and Gram-negative bacteria.
    • Antifungal: Demonstrated efficacy against common fungal strains.

Research Findings : A derivative was reported to exhibit a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus .

3. Anti-inflammatory Properties

Benzothiazole derivatives have been recognized for their anti-inflammatory effects:

  • Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Insight : In vitro studies indicated that certain derivatives reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly influenced by their structural features. Modifications at specific positions on the benzothiazole ring can enhance or diminish their pharmacological effects.

Substituent PositionEffect on Activity
Position 2Increased anticancer potency
Position 4Enhanced antibacterial activity
Position 5Improved anti-inflammatory response

Q & A

Q. What synthetic methodologies are effective for producing 2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting from benzothiazole precursors. A common approach includes:

  • Ring formation : Cyclization of substituted cyclohexane derivatives with sulfur and nitrogen sources under reflux conditions.
  • Chlorination : Post-cyclization halogenation using agents like PCl₅ or SOCl₂ at controlled temperatures (60–80°C) to introduce the chloro group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .
    Optimization : Adjusting stoichiometry of chlorinating agents and monitoring reaction progress via TLC or HPLC ensures reproducibility .

Basic Research Question

Q. How can the molecular structure and purity of this compound be validated experimentally?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., deviations in exocyclic angles due to steric effects, as seen in benzothiazole analogs) .
  • Spectroscopic techniques :
    • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at C6 and chloro at C2).
    • IR : Identifies functional groups (C-S stretch at ~650 cm⁻¹, N-H bend in tetrahydro rings) .
  • Purity assessment : Melting point analysis and HPLC with UV detection (λ = 254 nm) verify compound integrity .

Advanced Research Question

Q. How do structural modifications of this compound influence its anticancer activity?

Methodological Answer:

  • Group-based QSAR (GQSAR) : Fragmentation of the benzothiazole scaffold into R1 (chloro-methyl region) and R2 (tetrahydro ring) reveals:
    • Hydrophobic groups at R1 enhance membrane permeability and target binding (e.g., logP > 3.5 improves activity) .
    • Electron-withdrawing substituents (e.g., Cl) at R2 stabilize interactions with DNA topoisomerases .
  • Validation : Comparative assays (e.g., MTT on MCF-7 cells) paired with molecular docking (PDB: 1TKI) quantify potency and selectivity .

Advanced Research Question

Q. What are the environmental degradation pathways of this compound, and how can its persistence be modeled?

Methodological Answer:

  • OH radical kinetics : Gas-phase reactions with hydroxyl radicals (kOH ≈ 1.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) dominate degradation. Computational DFT studies predict:
    • H-abstraction from the methyl group initiates oxidation .
    • Formation of carbonyl intermediates, which further decompose to CO₂ and HCl .
  • Environmental modeling : Use EPI Suite or AOPWIN to estimate half-lives in air (t₁/₂ ~ 2–5 days) and aquatic systems .

Advanced Research Question

Q. How can contradictions in reported biological activity data for benzothiazole derivatives be resolved?

Methodological Answer:

  • Comparative structural analysis : Test analogs with controlled substituent variations (e.g., replacing Cl with F or Br) to isolate electronic vs. steric effects .
  • Dose-response profiling : Use standardized assays (e.g., IC₅₀ determination in triplicate) to minimize variability .
  • Meta-analysis : Cross-reference datasets from peer-reviewed studies (e.g., antimicrobial vs. anticancer activity) to identify confounding factors (e.g., assay conditions) .

Safety and Handling

Q. What protocols ensure safe laboratory handling of this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles mandatory; fume hood use for synthesis/purification .
  • Storage : Airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid Cl-based toxic emissions .

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